molecular formula C21H26N2O2S B2657958 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzene-1-sulfonamide CAS No. 681841-45-2

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzene-1-sulfonamide

Cat. No.: B2657958
CAS No.: 681841-45-2
M. Wt: 370.51
InChI Key: QIYMWTRJYRFLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs, and a sulfonamide group, which is known for its biological activity. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzene-1-sulfonamide is unique due to its specific combination of an indole moiety and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-13-6-8-20-19(12-13)18(17(5)23-20)10-11-22-26(24,25)21-9-7-14(2)15(3)16(21)4/h6-9,12,22-23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYMWTRJYRFLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.